molecular formula C8H9ClFN B1469507 (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine CAS No. 1228561-56-5

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Cat. No. B1469507
M. Wt: 173.61 g/mol
InChI Key: SCEUCESYXQXKOY-YFKPBYRVSA-N
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Description

“(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” is a chemical compound with the molecular formula C8H9ClFN and a molecular weight of 173.61 g/mol . It is also known as lorcaserin.


Molecular Structure Analysis

The molecular structure of “(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” consists of a single carbon chain with an amine group at one end and a phenyl ring substituted with chlorine and fluorine atoms . The InChI string is InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.07 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 209.0174329 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis of Fluorine-Substituted Derivatives

    Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized, demonstrating improved water solubility and potential for inhibitory effects on LPS-induced NO secretion compared to starting ketones (Sun et al., 2019).

  • Optically Active Biphenyl Derivatives

    The synthesis of optically active 3,3’-disubstituted biphenyl derivatives, including fluorescent detectors for amino alcohols and metal cations, was achieved through palladium-catalyzed amination (Shaferov et al., 2020).

  • Crystal Structure of a Chiral Sec-Amine

    The crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a secondary amine, was determined, offering insights into its molecular conformation (Adeleke & Omondi, 2022).

Antimicrobial and Anti-Inflammatory Applications

  • Synthesis of Schiff Bases

    Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant antimicrobial activity, highlighting their potential in medical applications (Puthran et al., 2019).

  • Anti-Inflammatory Activity

    The aforementioned fluorine-substituted derivatives exhibited promising potential for anti-inflammatory applications, specifically in inhibiting LPS-induced NO secretion (Sun et al., 2019).

Photocatalysis and Fluorescence

  • Photocatalytic Oxidation

    Photocatalysts such as 9-fluorenone were used for oxidation of non-activated alcohols and oxygenation of tertiary amines, showcasing a methodology for late-stage modification of amines (Zhang et al., 2020).

  • Fluorescent Markers for Lipid Droplets

    Compounds constructed with 1,8-naphthalimide were used as fluorescent markers for lipid droplets in cell imaging, demonstrating their utility in biological imaging applications (Ni et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors: Amine derivative compounds were synthesized and demonstrated effective corrosion inhibition performances on mild steel in HCl medium, highlighting their potential in industrial applications (Boughoues et al., 2020).

properties

IUPAC Name

(1S)-1-(3-chloro-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEUCESYXQXKOY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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